Halosterol B
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Overview
Description
Halosterol B is a 3beta-hydroxy steroid that is (3beta)-stigmasta-4,6-diene-3-ol with an additional hydroxy group at position 22 (the 22R stereoisomer). Isolated from the whole plants of Haloxylon recurvum, it exhibits chymotrypsin inhibitory activity. It has a role as a metabolite and an EC 3.4.21.1 (chymotrypsin) inhibitor. It is a 22-hydroxy steroid and a 3beta-hydroxy steroid. It derives from a hydride of a stigmastane.
Scientific Research Applications
Chymotrypsin Enzyme Inhibitory Potential
Halosterol B, along with its counterpart Halosterol A, has been found to display significant inhibitory potential against the chymotrypsin enzyme. This discovery was made through the isolation of these compounds from the CHCl(3) soluble fraction of Haloxylon recurvum. Their structures were elucidated using advanced spectroscopic techniques, including two-dimensional NMR. This finding suggests potential applications of this compound in biochemical studies related to enzyme inhibition (Hussain et al., 2006).
Structural Analysis of Sterol Analogs
In another study, the epimers of halosterol, a C26-analogue of cholesterol, were synthesized for structural analysis. The focus was on determining the configuration at C-20 of this naturally occurring sterol. This research contributes to a deeper understanding of sterol structure, which could be relevant for the study of this compound and similar compounds (Joseph & Nes, 1981).
Broader Context of Halogenated Compounds in Research
While specific studies on this compound are limited, it is part of a broader class of halogenated compounds that are frequently studied for their unique chemical and biological properties. Research in this area includes the analysis of halogen bonds in biological systems, the effects of halogenated compounds in water disinfection, and the cytotoxicity and genotoxicity of various halogenated byproducts. These studies provide a context for understanding the properties and potential applications of halogenated sterols like this compound (Plewa et al., 2004; Plewa et al., 2008; Ho, 2015; Li et al., 2016).
Properties
Molecular Formula |
C29H48O2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19-,20+,22-,23-,24+,25-,26-,27+,28-,29+/m0/s1 |
InChI Key |
CEUDUKDULPDRSW-JDVKSECFSA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C)O)C(C)C |
Canonical SMILES |
CCC(CC(C(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C)O)C(C)C |
Synonyms |
20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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